molecular formula C24H20N6O2S B11298655 2-[(2-ethylphenyl)amino]-5-oxo-N-(pyridin-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide

2-[(2-ethylphenyl)amino]-5-oxo-N-(pyridin-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide

Cat. No.: B11298655
M. Wt: 456.5 g/mol
InChI Key: VILUDSYFMLGYLA-UHFFFAOYSA-N
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Description

2-[(2-ethylphenyl)amino]-5-oxo-N-(pyridin-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a complex heterocyclic compound It belongs to the class of thiadiazoloquinazolines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-ethylphenyl)amino]-5-oxo-N-(pyridin-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable precursor with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).

    Quinazoline Ring Formation: The intermediate product is then cyclized to form the quinazoline ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring.

    Reduction: Reduction reactions can occur at the quinazoline ring, potentially leading to the formation of dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.

    Biological Studies: The compound can be used in studies to understand its mechanism of action and its effects on various biological pathways.

    Industrial Applications: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(2-ethylphenyl)amino]-5-oxo-N-(pyridin-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(2-ethylphenyl)amino]-5-oxo-N-(pyridin-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide apart is its unique combination of the thiadiazole and quinazoline rings, which may confer distinct biological activities and make it a promising candidate for further research.

Properties

Molecular Formula

C24H20N6O2S

Molecular Weight

456.5 g/mol

IUPAC Name

2-(2-ethylanilino)-5-oxo-N-(pyridin-2-ylmethyl)-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide

InChI

InChI=1S/C24H20N6O2S/c1-2-15-7-3-4-9-19(15)27-23-29-30-22(32)18-11-10-16(13-20(18)28-24(30)33-23)21(31)26-14-17-8-5-6-12-25-17/h3-13H,2,14H2,1H3,(H,26,31)(H,27,29)

InChI Key

VILUDSYFMLGYLA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)NCC5=CC=CC=N5)N=C3S2

Origin of Product

United States

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